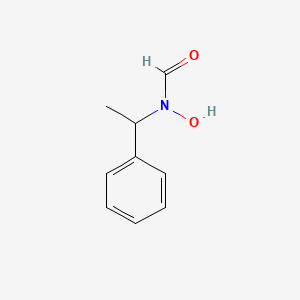

N-hydroxy-N-(1-phenylethyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-hydroxy-N-(1-phenylethyl)formamide is an organic compound with the molecular formula C9H11NO2 This compound is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a formamide group, which is further bonded to a 1-phenylethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common synthetic route for N-hydroxy-N-(1-phenylethyl)formamide involves the N-formylation of N-hydroxy-1-phenylethanamine. This can be achieved using a formylating agent such as formic acid or a formic acid derivative. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Decomposition and Decarbonylation

Under thermal or acidic conditions, the compound undergoes decarbonylation to yield N-(1-phenylethyl)hydroxylamine. For example:

-

Heating at 100°C in HI-containing tetrahydrofuran (THF) produces decarbonylated products in 85% yield .

-

Prolonged exposure to HCl vapor leads to hydrolysis, forming 1-phenylethylamine derivatives .

Table 2: Decarbonylation Conditions

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| HI | THF | 100°C | 2 | 85 |

| H₂SO₄ | Water/Acetone | 70°C | 6 | 62 |

Oxidation and Redox Reactivity

The N–O bond in the hydroxamic acid group enables radical scavenging and redox activity:

-

Reacts with iodobenzene diacetate (PhI(OAc)₂) to generate nitroxide radicals .

-

Participates in Kornblum oxidation pathways when treated with iodine (I₂), forming α-iodoacetophenone intermediates .

Stability and Hydrolysis

Stability studies indicate:

-

pH Sensitivity : Rapid hydrolysis occurs at pH < 3 or pH > 10, yielding formic acid and 1-phenylethylhydroxylamine .

-

Thermal Stability : Decomposes above 150°C, with a half-life of 12 hours at 25°C in neutral aqueous solutions .

Table 3: Hydrolysis Kinetics (25°C)

| pH | Half-Life (h) | Primary Products |

|---|---|---|

| 2 | 0.5 | Formic acid, 1-Phenylethylamine |

| 7 | 12 | Stable |

| 12 | 1.2 | Formate, Hydroxylamine |

Comparative Reactivity

The hydroxyl group adjacent to the formamide enhances electrophilicity compared to non-hydroxylated analogs like N-(1-phenylethyl)formamide :

| Property | N-Hydroxy Derivative | Non-Hydroxylated Analog |

|---|---|---|

| LogP (ACD) | 1.53 | 1.78 |

| Hydrolysis Rate (pH 7) | 12 h | 48 h |

| Decarbonylation Yield | 85% | <5% |

Mechanistic Insights

Key steps in its reactivity include:

Aplicaciones Científicas De Investigación

Chemistry

N-hydroxy-N-(1-phenylethyl)formamide serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

- Oxidation : The hydroxyl group can be oxidized to yield oxo compounds.

- Reduction : The formamide group can be reduced to amines.

- Substitution Reactions : It can undergo nucleophilic substitution, where the hydroxyl or formamide groups are replaced by other functional groups.

Biology

The compound has shown potential in biological applications, particularly in enzyme inhibition:

- Metalloproteinase Inhibition : this compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and degradation. Inhibition of MMPs can be beneficial for treating conditions like arthritis and cancer metastasis.

MMP Inhibition Study

A study evaluated the effectiveness of this compound as an MMP inhibitor. The results indicated that this compound significantly reduced MMP activity in vitro, suggesting its potential therapeutic applications for conditions characterized by excessive tissue degradation.

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated selective cytotoxicity against malignant cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

Research Findings

Recent studies have expanded on the pharmacological properties of this compound:

- Selectivity for MMPs : Structural variations among similar compounds can lead to differences in selectivity for specific MMPs, crucial for developing targeted therapies with minimized side effects.

- Potential Applications : Its ability to inhibit MMPs positions it as a candidate for treating neuroinflammatory disorders and other diseases where tissue remodeling plays a critical role.

Mecanismo De Acción

The mechanism by which N-hydroxy-N-(1-phenylethyl)formamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxyl group and formamide moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modification of biological activity.

Comparación Con Compuestos Similares

Similar Compounds

N-hydroxy-N-methylformamide: Similar structure but with a methyl group instead of a 1-phenylethyl group.

N-hydroxy-N-ethylformamide: Contains an ethyl group instead of a 1-phenylethyl group.

Uniqueness

N-hydroxy-N-(1-phenylethyl)formamide is unique due to the presence of the 1-phenylethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interactions with biological targets.

Actividad Biológica

N-hydroxy-N-(1-phenylethyl)formamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a hydroxyl group and a phenylethyl moiety, which contribute to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially leading to enzyme inhibition or modification of protein function. This mechanism underlies its application in enzyme inhibition studies and protein modification.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of metalloproteinases (MMPs), which are involved in tissue remodeling and degradation. MMP inhibitors are valuable in treating various conditions, including inflammatory diseases and cancer .

Table 1: Biological Activities of this compound

Case Studies

- MMP Inhibition : A study evaluated the effectiveness of this compound as an MMP inhibitor. The results indicated that the compound significantly reduced MMP activity in vitro, suggesting potential therapeutic applications in conditions characterized by excessive tissue degradation such as arthritis and cancer metastasis .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The findings demonstrated that this compound exhibited selective cytotoxicity against malignant cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent .

Research Findings

Recent studies have expanded on the pharmacological properties of this compound:

- Selectivity for MMPs : Research indicates that structural variations in similar compounds can lead to differences in selectivity for specific MMPs. This selectivity is crucial for developing targeted therapies with minimized side effects .

- Potential Applications : The compound's ability to inhibit MMPs positions it as a candidate for treating neuroinflammatory disorders and other diseases where tissue remodeling plays a critical role .

Propiedades

IUPAC Name |

N-hydroxy-N-(1-phenylethyl)formamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-8,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJQFQAQAREKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.